(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride is a synthetic compound classified as a morpholine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure, which includes both piperidine and morpholine moieties, may influence its interactions with biological targets, making it a subject of research in various scientific fields.
The compound is sourced from chemical synthesis processes involving the coupling of piperidine and morpholine derivatives. It falls under the category of morpholine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. The specific stereochemistry of the (S)-configuration is critical, as it can significantly affect the compound's pharmacological properties and efficacy compared to its racemic or other enantiomeric forms.
The synthesis of (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride typically involves several key steps:
These methods highlight the complexity involved in synthesizing this compound, emphasizing the need for precise reaction conditions to achieve high yields.
The molecular structure of (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride includes a piperidine ring attached to a morpholine structure via an amide linkage. The specific stereochemistry at the nitrogen atom in the piperidine ring contributes to its biological activity.
Key data points include:
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride can undergo various chemical reactions:
These reactions underscore the compound's versatility in organic synthesis and potential for further derivatization.
The mechanism of action for (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride largely depends on its specific application in medicinal chemistry. It may interact with various molecular targets, such as enzymes or receptors, thereby influencing biological pathways. The structural configuration allows it to fit into binding sites, modulating target protein activity, which could lead to therapeutic effects.
The physical properties of (S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride include:
Chemical properties involve stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. Understanding these properties is crucial for handling and application in research settings.
(S)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride has several applications in scientific research:
The chiral (S)-piperidin-3-yl moiety is synthesized via resolution of racemic intermediates or asymmetric hydrogenation. Enantioselective reduction of 1-benzyl-3-aminopyridinium salts using chiral catalysts (e.g., BINAP-Ru complexes) achieves >95% enantiomeric excess (ee) [4]. Alternatively, enzymatic resolution of N-acyl piperidine precursors using immobilized lipases (e.g., Candida antarctica Lipase B) provides the (S)-enantiomer with 98% ee, though with moderate yield (45-50%) [4]. Key challenges include suppressing racemization during deprotection and optimizing temperature control (±5°C) to maintain stereochemical integrity during ring closure.
Table 1: Stereoselective Approaches for (S)-Piperidin-3-yl Intermediates
Method | Reagent/Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 96-99 | 82 | High catalyst loading (5 mol%) |
Enzymatic Resolution | CALB Immobilized Lipase | 98 | 48 | Moderate yield |
Chiral Auxiliary | (1S,2R)-Norephedrine | 99 | 65 | Multi-step auxiliary removal |
Morpholine-4-carbonyl chloride efficiently couples with (S)-3-aminopiperidine at 0°C in dichloromethane (85% yield), but generates corrosive HCl byproducts [2] [4]. Carbodiimide-mediated coupling (DCC/DMAP) in THF achieves 92% yield but requires rigorous byproduct filtration. Recent protocols employ N,N'-carbonyldiimidazole (CDI) as a non-toxic activating agent: Morpholine-4-carboxylic acid and CDI react in acetonitrile (25°C, 2h), followed by addition of (S)-3-aminopiperidine to furnish the amide bond in 90% yield with >99% HPLC purity [4]. Microwave-assisted coupling (100°C, 15 min) reduces reaction times by 75% without racemization [4].
Table 2: Amide Bond Formation Efficiency
Activation Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
Carbonyldiimidazole | Acetonitrile | 25 | 2.0 | 90 | 99.5 |
DCC/DMAP | THF | 25 | 12.0 | 92 | 98.8 |
Morpholine Carbonyl Chloride | Dichloromethane | 0→25 | 1.5 | 85 | 99.2 |
Hydrochloride salt formation is critical for compound stability and crystallinity. Freebase dissolution in anhydrous ethanol with 1.05 equiv HCl gas (0°C) generates a precipitate within 2h, yielding 95% crystalline product [3] [4]. Alternatively, ethereal HCl in isopropanol/ethyl acetate (1:3) produces needles suitable for X-ray diffraction. Polymorph control requires strict humidity regulation (<10% RH): Hydrated forms dominate above 30% RH, reducing melting points by 15-20°C [9]. Recrystallization from ethanol/diethyl ether (1:5) yields the thermodynamically stable Form A (mp 248-250°C), confirmed via PXRD peaks at 10.2°, 16.5°, and 21.3° 2θ [3].
Table 3: Hydrochloride Crystallization Conditions
Solvent System | Acid Source | Crystal Form | Yield (%) | Melting Point (°C) |
---|---|---|---|---|
Anhydrous Ethanol | HCl (g) | Form A | 95 | 248-250 |
iPrOH/EtOAc (1:3) | Ethereal HCl | Form B | 89 | 242-245 |
Ethanol/Diethyl Ether (1:5) | Conc. HCl | Form A | 91 | 249-251 |
Solvent-free amidation employs ball-milling: Morpholine-4-carboxylic acid, (S)-3-aminopiperidine, and N-methylimidazole catalyst mill for 1h (500 rpm), achieving 88% yield with E-factor 2.1 [4]. Catalytic hydrogenation (10 bar H₂, 50°C) replaces stoichiometric reducing agents in piperidine synthesis, utilizing 0.5 mol% Pd/C to minimize metal residues (<10 ppm). Continuous-flow processing enhances sustainability: Residence time of 8 min at 140°C in a microreactor affords 94% conversion, reducing energy use by 40% versus batch methods [5] [10]. Catalyst recycling (Raney Ni) achieves 5 reuses without activity loss when washed with tert-butanol [4].
Key bottlenecks include low-yielding stereoselective steps (≤50% in chiral resolution) and unstable enamine intermediates prone to hydrolysis [4] [5]. Process optimization resolved these via:
Table 4: Scalability Optimization Impact
Process Parameter | Lab Scale | Pilot Scale | Improvement Strategy |
---|---|---|---|
Overall Yield | 28% | 41% | Telescoped synthesis |
Chiral Intermediate Cost | $2,800/kg | $1,950/kg | Chiral pool sourcing |
Purification Time | 72 h | 36 h | pH-controlled crystallization |
Heavy Metal Residues | 500 ppm Pd | <10 ppm Pd | Catalytic system optimization |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1